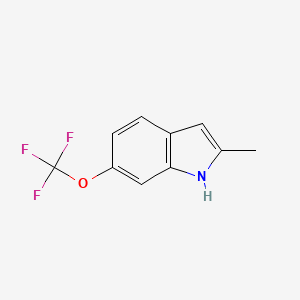

![molecular formula C7H5Cl2N3 B1610779 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine CAS No. 84066-16-0](/img/structure/B1610779.png)

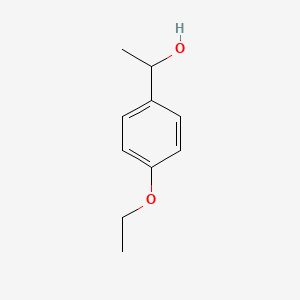

6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine

Overview

Description

6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine, or 6,8-DCMIP, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is an important tool for understanding the biochemical and physiological effects of chemicals and drugs, as well as their mechanisms of action. In

Scientific Research Applications

Synthesis and Medicinal Chemistry of Pyrazine Derivatives

Pyrazine derivatives, including 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine, are renowned for their wide array of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. The synthesis of these compounds often involves condensation followed by cyclization or multicomponent reactions (MCR), utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These synthetic strategies facilitate the annexation of different heterocyclic nuclei to pyrazoles, thereby broadening the spectrum of biological activities and applications in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Optoelectronic Applications

Beyond their medicinal significance, pyrazine derivatives have been investigated for their utility in optoelectronics. They are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The inclusion of pyrazine and pyrimidine rings in π-extended conjugated systems has shown great promise for creating novel optoelectronic materials with applications ranging from luminescent small molecules to phosphorescent materials for OLEDs (Lipunova et al., 2018).

Biological Properties and SAR Studies

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to pyrazine derivatives, exhibit a broad range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities. The structure-activity relationship (SAR) studies of these scaffolds have gained attention for the development of drug-like candidates, offering a rich area for further exploration by medicinal chemists (Cherukupalli et al., 2017).

Pyrazine Derivatives in Patent Literature

The diversity of pyrazine derivatives has been encapsulated in patent literature, showcasing their pharmacological effects like antibacterial, antifungal, anticancer, and antiviral properties. This underscores the ongoing interest in pyrazine derivatives as a core for developing clinically relevant compounds (Ferreira & Kaiser, 2012).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, have shown significant biological importance. These compounds have been employed in various areas such as catalyst design, asymmetric synthesis, and medicinal applications, highlighting their versatility and potential in organic synthesis and drug development (Li et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyrazine derivatives have been reported to exhibit significant anti-cancer activities .

Biochemical Pathways

Imidazo[1,2-a]pyrazine derivatives have been associated with anti-cancer activities , suggesting they may influence pathways related to cell proliferation and apoptosis.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c .

Properties

IUPAC Name |

6,8-dichloro-3-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-4-2-10-7-6(9)11-5(8)3-12(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZCRMFBXFBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511230 | |

| Record name | 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84066-16-0 | |

| Record name | 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)